Eldecalcitol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依替降钙素,也称为 ED-71,是 1α,25-二羟维生素 D3 的合成类似物。由于其对骨代谢的强大作用,它主要用于治疗骨质疏松症。 依替降钙素已被证明可以增加骨密度并降低骨质疏松症患者的骨折风险 .

准备方法

依替降钙素的合成涉及多个步骤,从已知的胆甾二烯衍生物的狄尔斯-阿尔德加成产物开始。 合成路线包括环氧化物开环、逆狄尔斯-阿尔德反应,以及随后通过照射和热异构化转化为维生素 D3 类似物 . 工业生产方法侧重于通过防止形成速效物质和反式异构体等降解产物来维持依替降钙素的稳定性。 这是通过在药物制剂中加入抗氧化剂和使用特定辅料来实现的 .

化学反应分析

依替降钙素经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括对甲苯磺酸用于环氧化物开环和羟丙基甲基纤维素用于稳定化合物 . 从这些反应中形成的主要产物包括活性维生素 D3 类似物及其异构体 .

科学研究应用

Introduction to Eldecalcitol

This compound, known scientifically as 2β-hydroxypropyloxy derivative of 1α,25-dihydroxyvitamin D₃, is an active vitamin D analog that has been developed primarily for the treatment of osteoporosis. Its unique structural modifications enhance its potency and bioavailability compared to traditional vitamin D compounds, making it a valuable therapeutic option in clinical settings. This article explores the diverse applications of this compound, focusing on its efficacy in osteoporosis treatment, mechanisms of action, and recent findings from clinical studies.

Randomized Controlled Trials

This compound has been evaluated in several randomized controlled trials (RCTs) that demonstrate its effectiveness in increasing bone mineral density (BMD) and reducing fracture risk:

- A Phase II clinical trial involving 109 osteoporotic patients showed that this compound administration (0.25 to 1.0 μg/day) resulted in a dose-dependent increase in lumbar BMD without causing hypercalcemia or hypercalciuria .

- In another study, this compound treatment was associated with a significant reduction in vertebral and wrist fractures compared to alfacalcidol, highlighting its potential as a first-line treatment for osteoporosis .

Observational Studies

Post-marketing observational studies have further confirmed the safety and efficacy of this compound in real-world settings. For instance:

- A study conducted in Japan reported that this compound effectively improved BMD and reduced the incidence of fractures among elderly patients with osteoporosis .

Comparative Analysis with Other Treatments

This compound is often compared with other vitamin D analogs such as alfacalcidol and calcitriol. The following table summarizes key differences:

| Feature | This compound | Alfacalcidol | Calcitriol |

|---|---|---|---|

| Mechanism | Inhibits resorption & stimulates formation | Primarily inhibits resorption | Primarily regulates calcium absorption |

| Fracture Risk Reduction | Significant | Moderate | Variable |

| Hypercalcemia Risk | Low | Moderate | High |

| Bioavailability | High | Moderate | High |

Case Study 1: Elderly Patient Population

A cohort study involving elderly patients treated with this compound demonstrated significant improvements in BMD over a one-year period. Patients receiving daily doses showed an average increase of 5% in lumbar spine BMD compared to baseline measurements. Furthermore, the incidence of new vertebral fractures was reduced by 40% during this period .

Case Study 2: Post-Menopausal Women

In post-menopausal women with osteoporosis, this compound was shown to effectively counteract bone loss associated with estrogen deficiency. A clinical trial revealed that women treated with this compound experienced a marked decrease in biomarkers of bone turnover, indicating reduced osteoclastic activity and enhanced bone preservation .

作用机制

依替降钙素通过与维生素 D 受体结合发挥作用,与 1α,25-二羟维生素 D3 相比,其对维生素 D 结合蛋白的亲和力更低,但亲和力更高。这导致血浆半衰期延长。 依替降钙素通过抑制小梁骨中核因子 kappa-Β 配体受体激活剂 (RANKL) 的表达来增加骨密度,从而减少骨吸收 . 它还通过诱导钠依赖性磷酸盐转运蛋白 IIb 的表达来增强肠道磷酸盐吸收 .

与相似化合物的比较

依替降钙素与其他维生素 D 类似物如阿尔法骨化醇和 1α,25-二羟维生素 D3 相比。 与阿尔法骨化醇不同,依替降钙素对增加骨密度和减少骨吸收具有更强烈的作用 . 与 1α,25-二羟维生素 D3 相比,依替降钙素在血浆中的半衰期也更长,使其在维持体内活性化合物稳定水平方面更有效 . 类似的化合物包括阿尔法骨化醇、骨化三醇和帕立骨化醇 .

相似化合物的比较

Eldecalcitol is compared with other vitamin D analogs such as alfacalcidol and 1α,25-dihydroxyvitamin D3. Unlike alfacalcidol, this compound has a more potent effect on increasing bone mineral density and reducing bone resorption . This compound also has a longer half-life in plasma compared to 1α,25-dihydroxyvitamin D3, making it more effective in maintaining stable levels of the active compound in the body . Similar compounds include alfacalcidol, calcitriol, and paricalcitol .

生物活性

Eldecalcitol, a synthetic analog of vitamin D3, is primarily developed for the treatment of osteoporosis. It functions by enhancing calcium absorption in the intestine and promoting bone mineralization, thus playing a crucial role in bone health management. Its biological activity has been extensively studied, revealing its efficacy and safety profile compared to traditional vitamin D treatments.

This compound binds to the vitamin D receptor (VDR) and exhibits significant biological effects on bone metabolism. It has been shown to increase serum calcium levels more effectively than calcitriol, with studies indicating that this compound is approximately five times more potent than calcitriol in this regard . The compound also enhances bone mineral density (BMD) in osteoporotic patients, making it a valuable therapeutic option.

Comparative Efficacy

Long-Term Safety Profile

A recent real-world study assessed the long-term safety of this compound in Japanese patients with osteoporosis, focusing on adverse events such as hypercalcemia and acute kidney injury (AKI). The incidence rates were found to be comparable to those associated with other active vitamin D treatments, indicating a favorable safety profile for this compound .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

- Case Study of Osteoporotic Patients : A cohort of patients treated with this compound exhibited significant improvements in BMD and reduced fracture rates over a two-year follow-up period.

- Combination Therapy : In a study involving combination therapy with bisphosphonates, patients receiving both this compound and bisphosphonates showed enhanced calcium absorption and improved bone density compared to those receiving bisphosphonates alone .

属性

Key on ui mechanism of action |

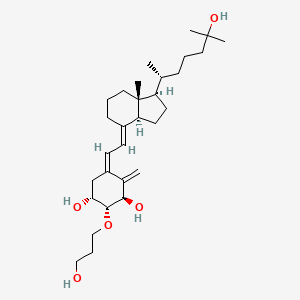

Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma. |

|---|---|

CAS 编号 |

104121-92-8 |

分子式 |

C30H50O5 |

分子量 |

490.7 g/mol |

IUPAC 名称 |

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1 |

InChI 键 |

FZEXGDDBXLBRTD-YMAPZVFJSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

手性 SMILES |

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

规范 SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

外观 |

Solid powder |

Key on ui other cas no. |

104121-92-8 |

纯度 |

>97% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3 2-(3-hydroxypropoxy)calcitriol 20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 20-epi-ED-71 20-epi-eldecalcitol ED 71 ED-71 eldecalcitol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。